
4-chloro-N-(8-quinolyl)butyramide
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Overview
Description
4-Chloro-N-(8-quinolyl)butyramide is a quinoline-derived compound characterized by a butyramide backbone with a chloro substituent at the 4-position and an 8-quinolyl (quinolin-8-yl) group as the amide substituent. For instance, describes the synthesis of acrylamido-quinoline derivatives using coupling reactions between brominated quinolines and substituted amines or alcohols . Similarly, outlines a manufacturing process for related amides using aluminum isopropylate as a catalyst .
highlights that 8-quinolyl derivatives exhibit higher shape similarity to antipsychotics like ketanserin and clozapine compared to 6-quinolyl analogs, particularly in non-chlorinated forms . This implies that this compound may share bioactivity profiles with these drugs, though chlorination modifies these interactions (discussed below).
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomerism: 6-Quinolyl vs. 8-Quinolyl Derivatives
The position of the quinolyl group significantly impacts molecular interactions. demonstrates:
- Non-chlorinated 8-quinolyl derivatives exhibit higher shape similarity to ketanserin (antihypertensive) and clozapine (antipsychotic) than 6-quinolyl analogs.
- Chlorinated 6-quinolyl derivatives surpass 8-quinolyl analogs in similarity scores, suggesting chlorination favors 6-position activity .
Table 1: Shape Similarity Scores (Average)
Compound Type | Ketanserin | Ziprasidone | Risperidone |
---|---|---|---|
Non-chlorinated 8-quinolyl | High | Moderate | Low |
Chlorinated 6-quinolyl | Highest | High | Moderate |
Volume similarity remains consistent across chlorinated and positional isomers, indicating chloro substitution primarily affects surface topology rather than bulk properties .
Substituent Effects: Chloro vs. Nitro vs. Methoxy Groups
A. notes that 4-chloro-benzamide derivatives (e.g., L1) show catalytic activity in Suzuki coupling reactions, attributed to the chloro group’s electronic effects stabilizing transition states .
B. 4-Nitro Substituent (4-Nitro-N-(8-quinolyl)benzamide) describes this analog, where the nitro group increases polarity and hydrogen-bonding capacity. The nitro group’s strong electron-withdrawing nature may enhance binding to electron-rich biological targets but reduce bioavailability compared to chloro analogs .
C. Methoxyethyl Substituent (8-Chloro-N-(2-methoxyethyl)quinolin-4-amine) highlights this compound’s molecular weight (236.70) and moderate lipophilicity (XLogP3 = 2.7).
Table 2: Substituent-Driven Properties
Compound | Substituent | Molecular Weight | XLogP3 | Key Property |
---|---|---|---|---|
4-Chloro-N-(8-quinolyl)butyramide | 4-Cl, 8-quinolyl | Not reported | ~3.0* | High shape similarity to antipsychotics |
4-Nitro-N-(8-quinolyl)benzamide | 4-NO₂, 8-quinolyl | 297.27 | ~2.5 | Enhanced polarity, catalytic potential |
8-Chloro-N-(2-methoxyethyl)quinolin-4-amine | 8-Cl, 2-methoxyethyl | 236.70 | 2.7 | Improved solubility |
*Estimated based on structural analogs.
Functional Group Variations: Butyramide vs. Benzamide vs. Acrylamide
A. Butyramide Backbone (Target Compound) The butyramide chain (‑CH₂CH₂CH₂CONH‑) offers conformational flexibility, which may enhance binding to flexible receptor pockets. notes that butyramides exhibit distinct IR spectra due to N-H and C=O stretching, aiding in structural characterization .
B. Benzamide Derivatives (e.g., L1–L3 in )
Benzamides like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) show catalytic activity in Suzuki reactions (60–85% conversion rates). The rigid benzene ring may stabilize planar transition states, whereas the butyramide’s flexibility could reduce such effects .
C. Acrylamide Derivatives () Acrylamido-quinoline compounds (e.g., 6m, 6n) feature α,β-unsaturated carbonyl groups, enabling conjugation and radical scavenging. These properties are absent in saturated butyramides, highlighting divergent reactivity profiles .
Properties
Molecular Formula |
C13H13ClN2O |
---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-chloro-N-quinolin-8-ylbutanamide |
InChI |
InChI=1S/C13H13ClN2O/c14-8-2-7-12(17)16-11-6-1-4-10-5-3-9-15-13(10)11/h1,3-6,9H,2,7-8H2,(H,16,17) |
InChI Key |
HHGWRLOSDZUIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCCl)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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